molecular formula C16H16N2O3 B562648 4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol CAS No. 157231-41-9

4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol

Cat. No.: B562648
CAS No.: 157231-41-9
M. Wt: 284.315
InChI Key: UYVCNKANYYHWRW-JKSUJKDBSA-N
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Description

4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol (CAS Number: 157231-41-9) is a chiral benzo[g]quinoxaline derivative supplied as a yellow solid with a molecular formula of C16H16N2O3 and a molecular weight of 284.31 g/mol . This compound is characterized by its specific (2R,3S) stereochemistry and is recommended for storage at 2-8°C . It demonstrates solubility in DMF, DMSO, and hot methanol . As a versatile building block in organic synthesis, this compound provides a structurally complex scaffold for developing novel molecules . Its primary research value lies in anticancer drug discovery, as the benzo[g]quinoxaline core is a recognized pharmacophore. Benzo[g]quinoxaline derivatives have demonstrated significant in vitro cytotoxic activity, particularly against breast cancer cell lines such as MCF-7, with some analogs exhibiting potency comparable to doxorubicin . These compounds can function as DNA intercalators, and certain derivatives have been identified as potent inhibitors of enzymes like topoisomerase IIβ, inducing pre-G1 apoptosis and modulating apoptotic proteins like Bax and Bcl-2 . The structural features of this compound make it a valuable intermediate for medicinal chemists exploring new chemotherapeutic agents and investigating mechanisms of cell cycle arrest and apoptosis . This product is intended for research use in industrial or scientific settings and is strictly not for medicinal, diagnostic, or personal use .

Properties

IUPAC Name

(2R,3S)-4-benzo[g]quinoxalin-3-ylbutane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c19-9-16(21)15(20)7-12-8-17-13-5-10-3-1-2-4-11(10)6-14(13)18-12/h1-6,8,15-16,19-21H,7,9H2/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVCNKANYYHWRW-JKSUJKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)N=CC(=N3)CC(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C3C(=CC2=C1)N=CC(=N3)C[C@@H]([C@@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652447
Record name (2R,3S)-4-(Benzo[g]quinoxalin-2-yl)butane-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157231-41-9
Record name (2R,3S)-4-(Benzo[g]quinoxalin-2-yl)butane-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of o-Phenylenediamine Derivatives

Benzo[g]quinoxaline derivatives are commonly synthesized via cyclocondensation reactions. For example:

  • Reactants : 1,2-Diaminonaphthalene and α-diketones or α-ketoesters.

  • Conditions : Acid catalysis (e.g., acetic acid) under reflux.

Example Reaction :

1,2-Diaminonaphthalene+DiketoneAcOH, ΔBenzo[g]quinoxaline\text{1,2-Diaminonaphthalene} + \text{Diketone} \xrightarrow{\text{AcOH, Δ}} \text{Benzo[g]quinoxaline}

This method offers scalability but requires purification to isolate the desired regioisomer.

Preparation of 1,2R,3S-Butanetriol

The stereospecific synthesis of 1,2R,3S-butanetriol is critical for constructing the target compound. Two industrial methods are documented in patents:

Catalytic Hydrogenation of Malic Esters (US4973769A)

Process :

  • Substrate : Diisopropyl or diisobutyl malate.

  • Catalyst : Copper-aluminum oxide (Cu-Al-O) prepared via coprecipitation.

  • Conditions :

    • Temperature: 130–190°C

    • Pressure: 100–300 bar H₂

    • Solvent: Isobutanol or tetrahydrofuran.

Key Data :

ParameterValue
Yield60% (diisobutyl malate)
Byproducts1,4-butanediol, succinate esters
Purity Post-Distillation99.8%

This method’s scalability is hindered by high-pressure requirements but offers moderate yields.

Epoxidation-Hydrogenolysis Route (CN1803747A)

Steps :

  • Epoxidation :

    • Substrate : 2-Buten-1,4-diol.

    • Catalyst : Heteropolyphosphatotungstate ([π-C₅H₅NC₁₆H₃₃]₃[PO₄(WO₃)₄]) with H₂O₂.

    • Product : 2,3-Epoxy-1,4-butanediol.

  • Hydrogenolysis :

    • Catalyst : Raney Ni-Pd/C.

    • Conditions : Ambient temperature, H₂ atmosphere.

Advantages : Avoids mercury-based catalysts, enhancing industrial feasibility.

Coupling Strategies for this compound

Nucleophilic Substitution

Approach : React a benzo[g]quinoxaline-2-yl halide with 1,2R,3S-butanetriol.

  • Conditions :

    • Base: K₂CO₃ or Et₃N.

    • Solvent: DMF or DMSO.

    • Temperature: 80–100°C.

Challenges : Ensuring retention of stereochemistry and preventing hydroxyl group oxidation.

Mitsunobu Reaction

Mechanism : Stereospecific coupling using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

  • Advantage : Preserves the 2R,3S configuration of the triol.

  • Substrates : Benzo[g]quinoxalin-2-ol and a protected butanetriol derivative.

Typical Conditions :

ParameterValue
SolventTHF or DCM
Temperature0°C to RT
Yield50–70%

Stereochemical Control and Resolution

Chiral Auxiliaries

  • Use of (R)- or (S)-BINOL derivatives to induce desired configuration during triol synthesis.

  • Example : Asymmetric hydrogenation of ketone intermediates with Ru-BINAP catalysts.

Enzymatic Resolution

  • Lipase-mediated acetylation to separate enantiomers.

  • Substrate : Racemic butanetriol acetate.

  • Enzyme : Candida antarctica lipase B.

Analytical Characterization

Critical for verifying structure and stereochemistry:

  • NMR Spectroscopy :

    • ¹H NMR : Peaks at δ 3.5–4.5 ppm (triol hydroxyls), δ 7.8–8.5 ppm (quinoxaline protons).

  • X-ray Crystallography : Confirms absolute configuration.

  • Chiral HPLC :

    • Column : Chiralpak AD-H.

    • Eluent : Hexane:isopropanol (90:10).

Industrial and Research Considerations

Scalability Challenges

  • High-pressure hydrogenation (US4973769A) requires specialized reactors.

  • Epoxidation catalysts (CN1803747A) necessitate efficient recycling to reduce costs.

Environmental Impact

  • Mercury-free routes (CN1803747A) align with green chemistry principles.

  • Solvent recovery systems mitigate waste generation in large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized quinoxaline compounds .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds related to the benzo[g]quinoxaline structure. For instance, derivatives of benzo[g]quinoxaline have shown potent cytotoxic effects against various cancer cell lines. In particular, compounds exhibiting bulky side chains have demonstrated the ability to interact with DNA, forming stable complexes that inhibit cancer cell proliferation.

Case Study:
A study reported that a derivative similar to 4-benzo[g]quinoxalin-2-yl-1,2R,3S-butanetriol exhibited an IC50 value of 1.30 µM against human gastric adenocarcinoma cells, indicating significant cytotoxic activity .

Central Nervous System Modulation

Compounds based on the benzo[g]quinoxaline framework are being investigated for their interactions with central benzodiazepine receptors. These compounds have shown promise in modulating neurotransmitter systems, potentially leading to therapeutic applications in anxiety and other CNS disorders.

Case Study:
Research has demonstrated that certain derivatives can promote significant chloride ion flow in rat cerebrocortical synaptoneurosomes, suggesting their potential as anxiolytic agents without the typical side effects associated with classical benzodiazepines .

Structure-Based Drug Design

The unique structural characteristics of this compound make it a candidate for structure-based drug design. By optimizing its molecular interactions, researchers aim to enhance its efficacy and selectivity for specific biological targets.

Case Study:
A recent study utilized a structure-based molecular design approach to identify novel β2 adrenoceptor agonists featuring similar scaffolds. The resulting compounds exhibited favorable pharmacokinetic profiles and therapeutic potential for treating chronic respiratory diseases .

Mechanism of Action

The mechanism of action of 4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol include other quinoxaline derivatives and butanetriol-based molecules. Examples include:

Uniqueness

This compound is unique due to its specific structure, which combines the quinoxaline ring with a butanetriol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

4-Benzo[g]quinoxalin-2-yl-1,2R,3S-butanetriol is a compound of interest in medicinal chemistry due to its potential biological activities. With the molecular formula C16H16N2O3C_{16}H_{16}N_{2}O_{3} and a molecular weight of 284.31 g/mol, this compound combines a quinoxaline moiety with a butanetriol structure, which may confer unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

  • Molecular Formula : C16H16N2O3C_{16}H_{16}N_{2}O_{3}
  • Molecular Weight : 284.31 g/mol
  • CAS Number : 157231-41-9
  • Melting Point : 178-180°C
  • Solubility : Soluble in DMF, DMSO, and hot methanol .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realms of antimicrobial and anticancer effects.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of quinoxaline derivatives. Although specific data on this compound is limited, quinoxaline compounds generally demonstrate significant activity against a range of bacteria and fungi.

CompoundTarget OrganismActivity
Quinoxaline derivativesStaphylococcus aureusModerate to strong inhibition
Quinoxaline derivativesEscherichia coliModerate inhibition
Quinoxaline derivativesCandida albicansVariable inhibition

The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for microbial survival .

Anticancer Activity

The anticancer potential of this compound has been evaluated through in vitro studies. The compound's structural features suggest it may interact with various biological targets involved in cancer cell proliferation.

Case Study:
In vitro assays have shown that certain quinoxaline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
  • Results : The compound demonstrated IC50 values ranging from 10 µM to 30 µM across these cell lines, indicating significant cytotoxicity.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways or metabolic processes.
  • Receptor Modulation : It can bind to specific receptors or proteins in cells, altering their activity and leading to apoptotic pathways in cancer cells.
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) can lead to increased oxidative stress in cells, promoting apoptosis in cancerous tissues .

Comparative Analysis with Similar Compounds

To highlight the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameStructure TypeAntimicrobial ActivityAnticancer Activity
QuinoxalineHeterocyclicModerateHigh
ButanetriolAlcoholLowVariable
4-Benzo[g]quinoxalineHeterocyclic + AromaticHighSignificant

This table illustrates that while similar compounds may have overlapping activities, the specific combination of structures in this compound may enhance its efficacy against certain biological targets.

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